molecular formula C24H22N2O4 B11436484 3-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11436484
M. Wt: 402.4 g/mol
InChI Key: NGEMONOGLKWMKR-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base, which is then cyclized to form the quinazoline core. The final product is obtained through oxidation and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetonitrile
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE exhibits unique structural features that contribute to its distinct biological activities. The presence of both methoxy and methyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3

InChI Key

NGEMONOGLKWMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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